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Compound of Interest |

2,2,2-Trichloro-1,1-dimethylethyl
Compound Name:

chloroformate
CAS No.: 66270-36-8
Cat. No.: B035052

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solvolysis kinetics of 2,2,2-trichloro-tert-
butyl chloroformate (TCBoc-chloride). By presenting key experimental data, detailed
methodologies, and comparisons with related compounds, this document serves as a valuable
resource for understanding the reactivity and mechanistic pathways of this important chemical
entity.

Executive Summary

The solvolysis of 2,2,2-trichloro-tert-butyl chloroformate (TCBoc-chloride) proceeds through a
bimolecular reaction mechanism, as evidenced by kinetic studies in a variety of solvents.
Analysis using the extended Grunwald-Winstein equation shows a significant sensitivity to
solvent nucleophilicity and a moderate sensitivity to solvent ionizing power. This guide presents
a comparative overview of the solvolysis rates and activation parameters of TCBoc-chloride
alongside other relevant alkyl chloroformates, providing insights into the factors governing their
reactivity.
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Comparative Kinetic Data

The following tables summarize the specific rates of solvolysis (k), activation parameters (AH%
and ASt), and Grunwald-Winstein parameters for TCBoc-chloride and comparable
chloroformates.

Table 1: Specific Rates of Solvolysis (k) of Chloroformates at 25.0 °C

. tert-Butyl Isobutyl
Solvent TCB?SC-TIOHde (k Chlorothioformate Chloroformate (k x
x 1072 s7) (k x 105 s7) 10-5 57)
100% EtOH 1.13 7.77 3.33
90% EtOH 3.63 61.2 8.32
80% EtOH 8.13 404 15.5
100% MeOH 5.30 74.3 12.6
90% MeOH 12.2 375 26.8
80% MeOH 221 - 47.9
50% Acetone 0.832
97% TFE 2.65 - 13.7
90% TFE 6.78 1850 251
70% TFE 22.8 - 45.9
50% TFE 67.1 5510 91.8

Data for TCBoc-chloride and tert-Butyl Chlorothioformate from various sources. Data for
Isobutyl Chloroformate at 40.0 °C, presented for comparative purposes.

Table 2: Activation and Grunwald-Winstein Parameters
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Parameter

TCBoc-chloride

tert-Butyl
Chlorothioformate

Isobutyl
Chloroformate

Activation Enthalpy
(AHY)

12.3 to 14.5 kcal/mol

18.5 to 19.2 kcal/mol

16.1 to 21.1 kcal/mol

Activation Entropy -28.2t0 -35.5 -12.2t0-17.4 -11.91t0-25.2
(ASYT) cal/mol-K cal/mol-K cal/mol-K
| (sensitivity to

o 1.42 £0.09 ~0.13 ~1.82
nucleophilicity)
m (sensitivity to
o 0.39+0.05 0.73+0.03 ~0.53
ionizing power)
Kinetic Solvent
Isotope Effect 2.14

(kMeOH/kMeOD)

Mechanistic Interpretation

The kinetic data for TCBoc-chloride strongly support a bimolecular addition-elimination

mechanism. The significant sensitivity to solvent nucleophilicity (I = 1.42) indicates that the

solvent is directly involved in the rate-determining step, likely through nucleophilic attack on the

carbonyl carbon.[1] The moderate sensitivity to solvent ionizing power (m = 0.39) suggests

some charge separation in the transition state, but less than what would be expected for a

purely unimolecular (SN1) mechanism.[1] The kinetic solvent isotope effect of 2.14 in methanol

further corroborates a bimolecular mechanism, possibly with general-base catalysis.[1]

In comparison, the solvolysis of tert-butyl chlorothioformate shows a much lower sensitivity to

solvent nucleophilicity and a higher sensitivity to ionizing power, suggesting a mechanism with

more SN1 character.[2][3] Isobutyl chloroformate, a primary chloroformate, exhibits a high

sensitivity to nucleophilicity, consistent with a bimolecular pathway.

Experimental Protocols

The kinetic data presented in this guide are typically determined using one of two primary

methods: titration or conductometry.
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Titration Method

This method follows the progress of the solvolysis reaction by monitoring the production of
hydrochloric acid.

Procedure:
o Athermostatted reaction vessel is charged with the desired solvent mixture.
e The reaction is initiated by adding a known concentration of the chloroformate.

» At specific time intervals, aliquots are withdrawn and quenched (e.g., by adding to a cold,
immiscible solvent).

e The amount of HCI produced in each aliquot is determined by titration with a standardized
solution of a strong base (e.g., NaOH) using a suitable indicator.

o The first-order rate constant (k) is calculated from the slope of a plot of the natural logarithm
of the remaining chloroformate concentration versus time.

Conductometry Method

This method is suitable for reactions that produce ions, leading to a change in the electrical
conductivity of the solution.

Procedure:

A calibrated conductivity cell is filled with the solvent mixture and allowed to reach thermal
equilibrium.

e The reaction is initiated by injecting a small, known amount of the chloroformate into the cell.
e The change in conductivity is monitored over time.

o The first-order rate constant (k) is determined by fitting the conductivity versus time data to a
first-order rate equation.

Visualizing the Solvolysis Pathway and Workflow
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To better illustrate the concepts discussed, the following diagrams were generated using
Graphviz.
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>
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Click to download full resolution via product page

Caption: Proposed bimolecular addition-elimination mechanism for TCBoc-chloride solvolysis.
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Caption: General experimental workflow for determining solvolysis kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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